molecular formula C16H16BrClN2O2 B5062116 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide

4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide

Cat. No. B5062116
M. Wt: 383.7 g/mol
InChI Key: CAHXKGDJUITUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, also known as acetylcholine chloride, is a neurotransmitter that plays a crucial role in the functioning of the nervous system. It is synthesized in the nerve terminal and released into the synaptic cleft, where it binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of acetylcholine chloride are discussed below.

Mechanism of Action

Acetylcholine chloride binds to specific receptors on the postsynaptic membrane, leading to the initiation of various physiological responses. There are two types of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors: nicotinic and muscarinic. Nicotinic receptors are found in the neuromuscular junction and the autonomic ganglia, while muscarinic receptors are found in the parasympathetic nervous system. The binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to nicotinic receptors leads to the initiation of muscle contraction, while the binding of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee to muscarinic receptors leads to the regulation of heart rate, glandular secretion, and smooth muscle contraction.
Biochemical and Physiological Effects
Acetylcholine chloride has various biochemical and physiological effects on the body. It is involved in the regulation of heart rate, glandular secretion, and smooth muscle contraction. Acetylcholine chloride also plays a crucial role in the initiation of muscle contraction. In addition, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

Acetylcholine chloride is widely used in laboratory experiments to study the functioning of the nervous system. Its advantages include its crucial role in the initiation of muscle contraction and its involvement in various physiological processes. However, 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride has certain limitations, including its short half-life and the difficulty of measuring its concentration in vivo.

Future Directions

There are several future directions for the study of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride. One direction is the development of new drugs that target 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee receptors and modulate their activity. Another direction is the study of the role of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new techniques for measuring the concentration of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee chloride in vivo will be important for further understanding its role in the functioning of the nervous system.

Synthesis Methods

Acetylcholine chloride is synthesized in the nerve terminal from choline and acetyl-CoA by the enzyme choline acetyltransferase. The reaction results in the formation of 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee and CoA. The 4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromidee is then stored in vesicles until it is released into the synaptic cleft upon nerve stimulation.

Scientific Research Applications

Acetylcholine chloride has been extensively studied in scientific research due to its crucial role in the functioning of the nervous system. It is involved in various physiological processes, including muscle contraction, regulation of heart rate, and regulation of glandular secretion. Acetylcholine chloride has also been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2.BrH/c1-11(16(21)13-3-5-14(17)6-4-13)19-9-7-15(8-10-19)18-12(2)20;/h3-11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHXKGDJUITUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=C(C=C2)NC(=O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-1-ium-4-yl]acetamide;bromide

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